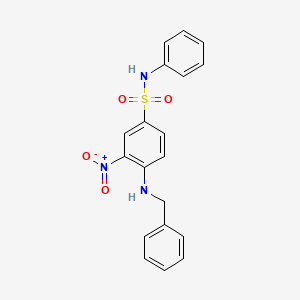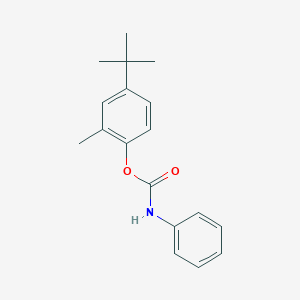
4-(benzylamino)-3-nitro-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylamino)-3-nitro-N-phenylbenzenesulfonamide, commonly known as BNPS-skatole, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC) and has been utilized in various biochemical and physiological studies.
Mechanism of Action
BNPS-skatole inhibits 4-(benzylamino)-3-nitro-N-phenylbenzenesulfonamide by binding to the regulatory domain of the enzyme. This prevents the enzyme from being activated by diacylglycerol (DAG) and calcium ions. 4-(benzylamino)-3-nitro-N-phenylbenzenesulfonamide is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of 4-(benzylamino)-3-nitro-N-phenylbenzenesulfonamide by BNPS-skatole can lead to changes in these processes, depending on the cell type and context.
Biochemical and Physiological Effects:
BNPS-skatole has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, reduce inflammation, and improve insulin sensitivity. The compound has also been shown to affect neuronal function and behavior in animal models. However, the effects of BNPS-skatole can vary depending on the concentration, duration, and cell type.
Advantages and Limitations for Lab Experiments
BNPS-skatole is a potent and selective inhibitor of 4-(benzylamino)-3-nitro-N-phenylbenzenesulfonamide. It has been widely used in scientific research due to its ability to inhibit 4-(benzylamino)-3-nitro-N-phenylbenzenesulfonamide without affecting other kinases. The compound is also relatively stable and can be stored for long periods. However, BNPS-skatole has some limitations in lab experiments. It can affect other signaling pathways indirectly, and its effects can be cell-type specific. Moreover, the compound can be toxic at high concentrations, which can limit its use in some experiments.
Future Directions
BNPS-skatole has been utilized in various scientific research studies, and its potential for future research is vast. One potential future direction is to study the role of 4-(benzylamino)-3-nitro-N-phenylbenzenesulfonamide in neuronal disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential of BNPS-skatole as a therapeutic agent in cancer and inflammation. Additionally, the compound can be used to study the cross-talk between 4-(benzylamino)-3-nitro-N-phenylbenzenesulfonamide and other signaling pathways. Future research can also focus on developing more potent and selective 4-(benzylamino)-3-nitro-N-phenylbenzenesulfonamide inhibitors based on BNPS-skatole.
Conclusion:
In conclusion, BNPS-skatole is a potent and selective inhibitor of 4-(benzylamino)-3-nitro-N-phenylbenzenesulfonamide that has been widely used in scientific research. The compound has various biochemical and physiological effects, and its potential for future research is vast. However, the effects of BNPS-skatole can vary depending on the concentration, duration, and cell type. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of BNPS-skatole.
Synthesis Methods
BNPS-skatole is synthesized by reacting skatole with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields a yellow solid that is purified by recrystallization. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
BNPS-skatole has been widely used in scientific research as a 4-(benzylamino)-3-nitro-N-phenylbenzenesulfonamide inhibitor. It has been utilized in studies related to cancer, diabetes, inflammation, and neuronal disorders. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been used to study the role of 4-(benzylamino)-3-nitro-N-phenylbenzenesulfonamide in insulin signaling and neuronal function.
properties
IUPAC Name |
4-(benzylamino)-3-nitro-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-22(24)19-13-17(27(25,26)21-16-9-5-2-6-10-16)11-12-18(19)20-14-15-7-3-1-4-8-15/h1-13,20-21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGBHKBLHATRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylamino-3-nitro-N-phenyl-benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4965083.png)


![5-[4-(allyloxy)-3-bromobenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4965108.png)
![4-[(5-bromo-2-furyl)methylene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4965116.png)
![2-[(3-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B4965124.png)
![(4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone](/img/structure/B4965128.png)
![N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4965133.png)
![10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B4965153.png)
![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4965158.png)
![5-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4965165.png)

![1-(1-adamantyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4965198.png)